![molecular formula C19H29N3O3 B12844564 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is a complex organic compound that features a piperidine ring fused with a tetrahydropyrrolo[3,2-C]azepine structure
Méthodes De Préparation
The synthesis of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydropyrrolo[3,2-C]azepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands .
Analyse Des Réactions Chimiques
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.
Comparaison Avec Des Composés Similaires
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-piperidone: A simpler compound used as a precursor in various syntheses.
N-Boc-4-oxo-L-proline methyl ester: Another derivative with applications in peptide synthesis.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C19H29N3O3 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-13-12-15-16(6-5-9-20-17(15)23)22(13)14-7-10-21(11-8-14)18(24)25-19(2,3)4/h12,14H,5-11H2,1-4H3,(H,20,23) |
Clé InChI |
ILYZPGSWWRXMLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


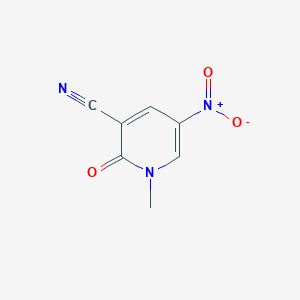
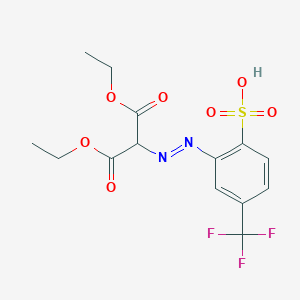
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
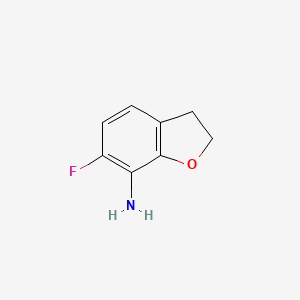
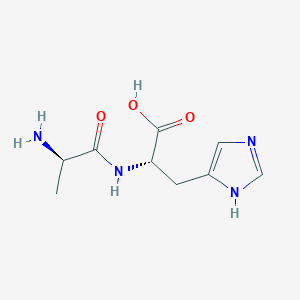
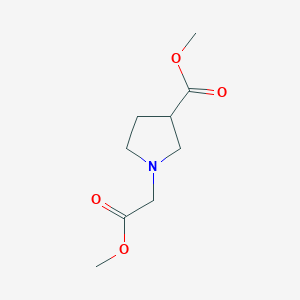
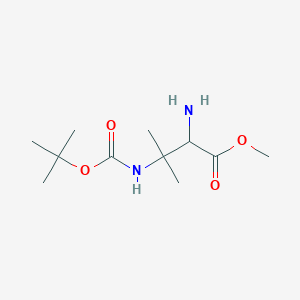

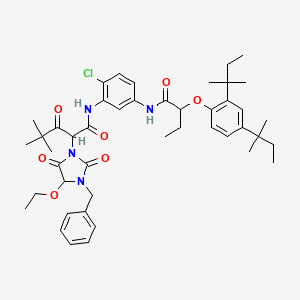
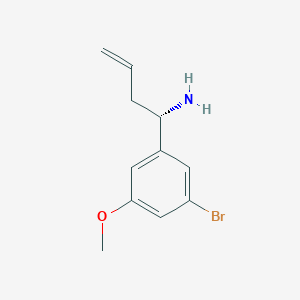
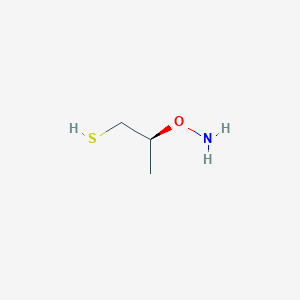
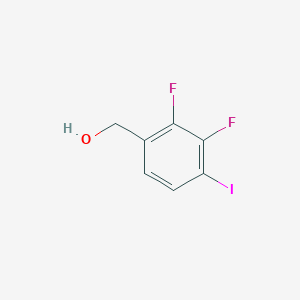
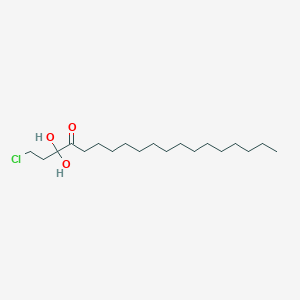
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)
